molecular formula C17H19N5O2 B1662873 ピキサントロン CAS No. 144510-96-3

ピキサントロン

カタログ番号 B1662873
CAS番号: 144510-96-3
分子量: 325.4 g/mol
InChIキー: PEZPMAYDXJQYRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pixantrone is an experimental antineoplastic (anti-cancer) drug, an analogue of mitoxantrone with fewer toxic effects on cardiac tissue . It is used to treat patients with relapsed or refractory aggressive Non-Hodgkin B-cell Lymphomas (NHL) .


Molecular Structure Analysis

Pixantrone is an aza-anthracenedione and DNA intercalator . It has a unique chemical structure and pharmacologic properties distinguishing it from anthracyclines and anthracenediones . The molecular mechanism of action involves intercalation into the double helix, followed by a significant compaction of the DNA molecule due to partial neutralization of the phosphate backbone .


Chemical Reactions Analysis

Pixantrone is known to intercalate the DNA double helix . It acts as a topoisomerase II inhibitor . The unique chemical structure of pixantrone results in a different mechanism of action compared with anthracycline doxorubicin and anthracenedione mitoxantrone .


Physical And Chemical Properties Analysis

Pixantrone has a molecular weight of 325.365 g/mol . It appears as a blue solid . The chemical formula is C17H19N5O2 .

作用機序

Target of Action

Pixantrone primarily targets DNA and the enzyme topoisomerase II . Topoisomerase II is a crucial enzyme that controls the topological states of DNA during transcription, facilitating processes such as replication, transcription, and chromosome segregation .

Mode of Action

Pixantrone acts as a DNA intercalator and a topoisomerase II poison . As a DNA intercalator, it inserts itself between the base pairs of the DNA helix, causing distortions in the DNA structure . As a topoisomerase II poison, it stabilizes the transient protein-DNA complexes (cleavage complexes) that are intermediates in the enzyme’s catalytic cycle . This stabilization leads to the formation of double-strand breaks in the DNA .

Biochemical Pathways

The primary biochemical pathway affected by pixantrone involves the DNA damage response . The double-strand breaks induced by pixantrone can lead to cell cycle arrest and ultimately apoptosis, or programmed cell death . This is particularly effective in rapidly dividing cells, such as cancer cells.

Pharmacokinetics

Pixantrone has a biological half-life of 9.5–17.5 hours . It is primarily excreted through the fecal route, with renal excretion accounting for 4–9% . The volume of distribution is 9.7-29.7 L/kg . These properties influence the drug’s bioavailability and duration of action in the body.

Result of Action

The primary result of pixantrone’s action is the induction of cell death in cancer cells . By causing DNA damage and disrupting normal cell division, pixantrone can effectively kill cancer cells, particularly those that are rapidly dividing . This makes it an effective treatment for certain types of aggressive non-Hodgkin’s lymphoma .

Action Environment

The efficacy and stability of pixantrone can be influenced by various environmental factors. For instance, the presence of other drugs can impact pixantrone’s effectiveness. In particular, formaldehyde-releasing drugs can enhance the formation of pixantrone-DNA adducts, potentially enhancing its anti-cancer effects . .

実験室実験の利点と制限

Pixantrone has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. It also has less cardiotoxicity than other anthracyclines, which makes it a safer option for in vivo studies. However, pixantrone is not widely available and can be expensive, which may limit its use in some lab experiments.

将来の方向性

There are several future directions for the development of pixantrone. One direction is the evaluation of pixantrone in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is the development of pixantrone analogues with improved pharmacokinetic and pharmacodynamic properties. Additionally, the use of pixantrone in combination with targeted therapies, such as monoclonal antibodies, is an area of active research. Finally, the development of pixantrone for the treatment of other cancer types, such as breast cancer and lung cancer, is an area of future investigation.

科学的研究の応用

非ホジキンリンパ腫の治療

ピキサントロンは、治療が非常に難しいことで知られる再発または難治性の侵襲性びまん性B細胞非ホジキンリンパ腫(NHL)の治療のための単剤療法として承認された、初のaza-アントラセンジオン系薬剤です . ピキサントロンは、アントラサイクリン系薬剤やアントラセンジオン系薬剤とは異なる独自の化学構造と薬理作用を持っています .

独自の作用機序

ピキサントロンは、トポイソメラーゼII-DNA切断複合体を形成した後、一過性の二本鎖切断を発生させることにより、DNAのトポロジー変化を触媒します . この独自の作用機序は、NHLの治療に使用される他の薬剤とは異なります。

心臓に対する許容性

前臨床試験では、ピキサントロンは、ドキソルビシンやミトキサントロンなどの他の薬剤に比べて、心臓に対する許容性が高いことが示唆されています . このため、心臓毒性のリスクが高い患者にとってより安全な選択肢となります。

併用療法

ピキサントロンは、現在、いくつかの標的療法を含む他の薬剤との併用療法として研究されています . これらの研究の最終的な目標は、多剤併用療法を受けた患者の生存率を向上させることです。

複数回再発または難治性の侵襲性B細胞非ホジキンリンパ腫の治療

ピキサントロンは、複数回再発または難治性の侵襲性B細胞非ホジキンリンパ腫を有する成人患者に対する単剤療法および併用療法として、第II相および第III相臨床試験で有望な有効性と管理可能な毒性を示しています .

心臓毒性の最小化

ピキサントロンは、アントラサイクリン系薬剤やアントラセンジオン系薬剤と構造的に関連していますが、有効性を維持しながら心臓毒性を最小限に抑えるように設計されています . このため、複数回の化学療法を受けた患者にとって適切な選択肢となります。

将来的な可能性

ピキサントロンを標準的な救済療法として確立するためには、さらなる前向き研究が必要ですが、すでにEUでは、複数回再発または難治性の侵襲性B細胞非ホジキンリンパ腫を有する成人患者に対する単剤療法として承認されています . これは、ピキサントロンが侵襲性NHLの治療に将来的な可能性を秘めていることを示唆しています。

創薬における応用

静電ポテンシャルとALIEデータは、ピキサントロンの電荷分布と反応性パターンを明らかにしています . これらの知見は、ピキサントロンの創薬における応用を調整し、その薬理学的特性を最適化するために不可欠です .

Safety and Hazards

Pixantrone is harmful if swallowed and may cause skin and eye irritation . It is not flammable or combustible . It is recommended to avoid dust formation, breathing vapors, mist, gas, or dust, and to ensure adequate ventilation .

特性

IUPAC Name

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24/h1-3,6,9,21-22H,4-5,7-8,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZPMAYDXJQYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162744
Record name Pixantrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pixantrone is an aza-anthracenedione which acts as a DNA intercalator. By intercalating between DNA, with modest affinity, it stimulates DNA cleavage by topoisomerase II. (Pixantrone acts as a poison to topoisomerase II by stabilizing protein-DNA complexes which are usually transient, giving rise to double stranded DNA breaks.) However, pixantrone is believed to have additional mechanisms of action as its potency does not correlate to the degree of double stranded DNA breaks observed. It has been postulated that this second mechanism may be pixantrone-DNA adduct formation. [1] It is important to note that the formation of a pixtantrone-DNA adduct requires pixantrone activation by formaldehyde. Formadehyde may be generated in vitro by hydrogen peroxide, and is derived by various sources in biological systems. It is present in low levels as a result of normal metabolism, and may be present in elevated levels in some haematolgical malignancies. [1] The formation of pixantrone-DNA adducts is thus feasible, and it is believed that a long pixantrone-DNA adduct half life has the potential to maximize DNA damage. It may do so by enhancing the disruption of DNA replication and transcription, and potentially by encourage apoptosis. [1] In explanation of pixantrones lack of cardiotoxicity, it has been elucidated that pixantrone is structurally similar to mitoxantrone; however, instead of a 5,8-dihydroxyphenyl ring (thought to be responsible for cardiotoxicity) it has a nitrogen heteroatom. This nitrogen heteroatom helps to create additional hydrogen bonding sites amd increases pixantrone interaction with DNA and topoisomerase II. [2] Pixantrone's lack of a hydroquinone is believed to render it resistant to one electron reduction. In contrast, doxorubicin - which contains a hydroquinone - experiences one electron redox cycling and ROS formation via NADH dehydrogenase. [3] Pixantrone also does not bind iron, and thus does not produce ROS by redox cycling between oxidative states of iron, as other anthracyclines do. [2] The first line agent doxorubicin is cardiotoxic, in part, due to its ability to redox activate the superoxide anion and hydrogen peroxide, and form a long-lived secondary alcohol metabolite: doxorubicinol. [3] Clearance of doxorubicin from myocardial tissue is incomplete, and it can be found months or years after the last administration. [3] In doxorubicin treated ex vivo cardiac strips, pixantrone formed an N-dealkylated product that inhibited metabolism of residual doxorubicin into doxorubicinol. Additionally, in ex vivo human myocardial strips (doxorubicin naive, and doxorubicin pretreated) pixantrone showed high cardiac uptake without formation of superoxide anion or hydrogen peroxide. Pixantrones lack of cardiotoxicity is thus attributed to its redox inactivity and inhibition of doxorubicinol formation. [3]
Record name Pixantrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06193
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

144510-96-3, 144675-97-8
Record name Pixantrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144510-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pixantrone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144510963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pixantrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06193
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pixantrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144675-97-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIXANTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5SXN2KNMR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The reported synthetic procedures use, as a key intermediate, 6,9-difluorobenzo[g]isoquinoline-5,10-dione.- This compound is reacted with ethylene-diamine which produces the desired 6,9-bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a warm solution (55° C.) of ethylenediamine (154.4 mL, 2.29 mol) in THF (1400 mL), 6,9-difluorobenzo[g]isoquinoline-5,10-dione (70.1 g, 0.29 mol) was portionwise added over a period of 2.5 hours (about 4.6 g/10' each portion). The mixture was stirred for 3 hours at the same temperature and a blue precipitate was gradually formed. After one night stirring at 25° C., the suspension was filtered under nitrogen blanket, washed with THF (200 mL) and dried under vacuum (15 torr, 60° C., 3 h) to yield crude 6,9-bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione as dihydrofluoride salt (117 g).
Quantity
154.4 mL
Type
reactant
Reaction Step One
Quantity
70.1 g
Type
reactant
Reaction Step One
Name
Quantity
1400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

reacting 6,9-difluorobenzo[g]isoquinoline-5,10-dione with ethylenediamine by slowly adding the 6,9-difluorobenzo[g]isoquinoline-5,10-dione to a solution of the diamine in tetrahydrofuran (THF) wherein the diamine is in large molar excess to the dione to form the dihydrofluoride salt of 6,9-bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pixantrone
Reactant of Route 2
Reactant of Route 2
Pixantrone
Reactant of Route 3
Reactant of Route 3
Pixantrone
Reactant of Route 4
Reactant of Route 4
Pixantrone
Reactant of Route 5
Reactant of Route 5
Pixantrone
Reactant of Route 6
Pixantrone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。